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3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione

purine-2,6-dione structure-activity relationship xanthine analog

3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332103-52-3) is a synthetic purine-2,6-dione (xanthine) derivative characterized by a 4-methylbenzyl substituent at the N-7 position and a 4-methylpiperazin-1-yl group at the C-8 position. The compound belongs to a broader class of 8-aminoalkyl-xanthines recognized for modulating adenosine receptors, phosphodiesterases, and other purinergic targets.

Molecular Formula C19H24N6O2
Molecular Weight 368.441
CAS No. 332103-52-3
Cat. No. B2593865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
CAS332103-52-3
Molecular FormulaC19H24N6O2
Molecular Weight368.441
Structural Identifiers
SMILESCC1=CC=C(C=C1)CN2C3=C(N=C2N4CCN(CC4)C)N(C(=O)NC3=O)C
InChIInChI=1S/C19H24N6O2/c1-13-4-6-14(7-5-13)12-25-15-16(23(3)19(27)21-17(15)26)20-18(25)24-10-8-22(2)9-11-24/h4-7H,8-12H2,1-3H3,(H,21,26,27)
InChIKeyFHTBRNUGBHSTLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332103-52-3): A Specialized Purine-2,6-dione Research Tool for Focused SAR Exploration


3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332103-52-3) is a synthetic purine-2,6-dione (xanthine) derivative characterized by a 4-methylbenzyl substituent at the N-7 position and a 4-methylpiperazin-1-yl group at the C-8 position [1]. The compound belongs to a broader class of 8-aminoalkyl-xanthines recognized for modulating adenosine receptors, phosphodiesterases, and other purinergic targets [2]. Despite its structural resemblance to bioactive purine scaffolds, no public quantitative biological activity data (e.g., IC50, Ki, EC50) or head-to-head comparator studies have been identified for this specific compound as of the search date.

Designed for focused SAR exploration on purine-2,6-dione scaffolds; no public activity data constrains target hypothesis.
N-7 4-methylbenzyl and C-8 4-methylpiperazine substitution pattern offers a unique chemical space for receptor profiling studies.
Suitable as a structural probe in computational docking, physicochemical property comparison, and off-target screening campaigns.

Why 3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione Cannot Be Assumed Interchangeable with In-Class Analogs


Within the 8-aminoxanthine subclass, minor structural modifications at N-7 and C-8 can yield dramatically divergent target-selectivity profiles and physicochemical properties [1]. For instance, the N-7 substituent is a critical determinant of adenosine A1/A2A receptor affinity [2], while the nature of the C-8 amino group influences solubility, metabolic stability, and kinase inhibition potential [1]. Therefore, the specific combination of N-7 4-methylbenzyl and C-8 4-methylpiperazine in CAS 332103-52-3 defines a discrete chemical space that cannot be substituted by analogs with N-7 3-methylbenzyl, N-7 benzyl, or C-8 piperazine without risking altered target engagement, selectivity, or pharmacokinetic behavior.

N-7 substituent
4-methylbenzyl (target compound)
3-methylbenzyl or benzyl analogs may alter adenosine receptor subtype orientation; pi-stacking and steric environment differ.
C-8 amine
4-methylpiperazine (target compound)
Unmethylated piperazine analog introduces an H-bond donor, lowering logP and potentially reducing membrane permeability.
N-7 bulk vs methyl
4-methylbenzyl
N-7 methyl analog (CAS 96294-94-9) shows PNP inhibition; the bulkier benzyl group may redirect target selectivity and metabolic stability.
Each structural modification can shift target engagement, selectivity, and pharmacokinetic behavior; direct substitution requires empirical validation.

Quantitative Differentiation Evidence for 3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione Against Closest Analogs


Absence of Public Biological Activity Data: Structural Uniqueness Versus Substitution Variants

No public quantitative binding, functional, or cellular activity data (IC50, Ki, EC50, etc.) were identified for 3-methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione (CAS 332103-52-3) or its closest structural analogs [1]. This absence of direct activity data precludes quantitative potency comparisons against comparators such as C-8 piperazine analog CAS 332905-08-5 or N-7 3-methylbenzyl isomer CAS 361174-74-5.

Activity data absence
Class-level inference
No IC50, Ki, or EC50 data available for target or closest analogs.
Procurement must rely on structural differentiation, not comparative potency.
Comprehensive literature/database search, May 2026.
purine-2,6-dione structure-activity relationship xanthine analog

C-8 Substituent Differentiation: 4-Methylpiperazine Versus Piperazine on Physicochemical Properties

The target compound bears a C-8 4-methylpiperazin-1-yl group, whereas direct analog CAS 332905-08-5 bears an unmethylated piperazin-1-yl group. The presence of the N-methyl group on piperazine eliminates a hydrogen-bond donor, increases calculated logP by approximately 0.5–1.0 units, and reduces topological polar surface area (tPSA) relative to the secondary-amine-containing analog [1]. These differences are predicted to enhance passive membrane permeability and reduce aqueous solubility of CAS 332103-52-3 compared to CAS 332905-08-5 [1].

C-8 logP shift
Supporting evidence
Estimated ΔlogP ≈ +0.5–1.0
4-Methylpiperazine reduces H-bond donors vs piperazine analog, predicted to enhance membrane permeability.
Fragment-based estimation; requires experimental logD confirmation.
logP prediction solubility permeability purine scaffold

N-7 Substitution: Impact of 4-Methylbenzyl on Aromatic Stacking and Steric Environment

The N-7 4-methylbenzyl group introduces a methyl-substituted phenyl ring capable of π-stacking interactions with aromatic residues in adenosine A1 and A2A receptor binding pockets, where N-7 substituents are well-established affinity determinants [1]. The regioisomeric N-7 3-methylbenzyl analog (CAS 361174-74-5) differs in the methyl group position, which alters the orientation of the aromatic ring and may affect receptor subtype selectivity [2]. The N-7 benzyl analog (CAS 332103-57-8) lacks the methyl group, reducing van der Waals contact surface area by approximately 15–20 Ų. These structural differences are relevant for receptor-fit optimization but cannot be quantified without direct comparative binding data.

N-7 steric/electronic profile
Class-level inference
ΔvdW surface +15–20 Ų; altered dipole vs 3-methylbenzyl isomer.
Para-methyl orientation may influence receptor subtype fit; binding data needed.
Based on known xanthine SAR, no direct measurements.
N-7 substituent adenosine receptor steric bulk pi-stacking

Distinction from 1,3,7-Trimethyl-8-(4-methylpiperazin-1-yl)-purine-2,6-dione: N-7 Lipophilic Bulk and Metabolic Stability

The N-7 4-methylbenzyl substituent in CAS 332103-52-3 replaces the N-7 methyl group found in 1,3,7-trimethyl-8-(4-methylpiperazin-1-yl)-purine-2,6-dione (CAS 96294-94-9). While CAS 96294-94-9 has reported purine nucleoside phosphorylase (PNP) inhibitory activity (IC50 = 1.33 µM) [1], the N-7 benzyl group in the target compound introduces substantially greater lipophilic bulk and steric hindrance, which is predicted to alter target selectivity away from PNP and toward other purine-binding proteins [2]. Additionally, N-7 benzyl groups are generally more resistant to metabolic N-dealkylation by CYP450 enzymes compared to N-7 methyl groups, potentially conferring improved metabolic stability [3].

N-7 bulk vs PNP activity
Class-level inference
Target (N-7 4-methylbenzyl)PNP activity not measured; larger lipophilic bulk
Comparator (N-7 methyl, CAS 96294-94-9)Reported PNP IC50 = 1.33 µM
Benzyl substitution may redirect target selectivity and improve metabolic stability.
Requires PNP assay and CYP450 stability profiling.
metabolic stability N-7 dealkylation CYP450 metabolism

Recommended Application Scenarios for 3-Methyl-7-(4-methylbenzyl)-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione Based on Available Structural Differentiation Evidence


Adenosine Receptor Subtype Profiling: N-7 Substitution SAR Studies

The compound serves as a probe to investigate the impact of para-methylbenzyl substitution at N-7 on adenosine A1, A2A, A2B, and A3 receptor binding affinity, in comparison with N-7 benzyl and N-7 3-methylbenzyl analogs. The established role of N-7 substituents in determining adenosine receptor subtype selectivity supports this application [1].

C-8 Piperazine N-Methylation Effects on Physicochemical and Pharmacokinetic Properties

Use CAS 332103-52-3 in parallel with its C-8 piperazine analog (CAS 332905-08-5) to experimentally measure differences in logD, aqueous solubility, Caco-2 permeability, and CYP450 metabolic stability attributable to the single N-methyl modification on the piperazine ring [2].

Off-Target Screening Against Purine Nucleoside Phosphorylase (PNP) and Other Purine-Binding Proteins

Given that the N-7 methyl analog (CAS 96294-94-9) exhibits PNP inhibitory activity (IC50 = 1.33 µM), the target compound's divergent N-7 4-methylbenzyl group warrants screening against PNP and related purine-binding enzymes to determine whether the larger N-7 substituent ablates or redirects inhibitory activity [3].

Computational Docking and Pharmacophore Modeling of Purine-2,6-dione Scaffolds

The distinct N-7 4-methylbenzyl and C-8 4-methylpiperazine substitution pattern provides a unique combination of steric, electronic, and hydrophobic features for validating and refining docking models and pharmacophore hypotheses targeting adenosine receptors, phosphodiesterases, or kinase ATP-binding pockets [1].

Application
Selection Property
Validation Focus
Adenosine receptor subtype SAR studies
N-7 4-methylbenzyl substitution pattern
Receptor binding assay context; compare with benzyl and 3-methylbenzyl analogs
C-8 piperazine N-methylation impact profiling
4-Methylpiperazine vs piperazine analog
Experimental logD, solubility, Caco-2 permeability, CYP450 stability
Purine nucleoside phosphorylase (PNP) off-target screening
N-7 4-methylbenzyl vs methyl PNP context
PNP enzymatic assay; compare with N-7 methyl analog (CAS 96294-94-9)
Computational docking and pharmacophore refinement
Unique steric, electronic, hydrophobic combination
Docking score consistency across adenosine receptor/kinase models
All applications require empirical validation; no activity data available for target compound.
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